Product packaging for 3-Pentylsulphonyl-1,2,4-triazole(Cat. No.:)

3-Pentylsulphonyl-1,2,4-triazole

Cat. No.: B8532967
M. Wt: 203.26 g/mol
InChI Key: NJWDUFHUMRJMJB-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic Scaffold in Contemporary Chemical Science

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry, valued for its diverse biological activities. qu.edu.sajqusci.com The aromatic nature and unique electronic properties of the triazole ring allow for stable linkages with various bioactive scaffolds, making these compounds central to drug design. researchgate.net The 1,2,4-triazole nucleus is a structural fragment in a wide array of pharmaceuticals, demonstrating its versatility and importance. zsmu.edu.ua

Compounds incorporating the 1,2,4-triazole scaffold exhibit a wide range of pharmacological effects, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. qu.edu.sanih.govnih.gov The ability of the triazole ring to interact with biological receptors through hydrogen bonding, dipole interactions, and its rigid structure contributes to its pharmacophoric character. nih.gov This has led to the development of numerous clinically used drugs containing this heterocyclic system. nih.gov

Overview of Sulfonyl-Substituted Nitrogen Heterocycles

Sulfonyl groups (-SO₂-) are frequently incorporated into the structure of nitrogen-containing heterocycles to enhance or modify their chemical and biological properties. The introduction of a sulfonyl moiety can significantly impact a molecule's solubility, polarity, and ability to act as a hydrogen bond acceptor. mdpi.com These characteristics are crucial for the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Sulfonyl-substituted heterocycles are a significant class of compounds in medicinal chemistry. rsc.org For instance, sulfonamides, which contain a sulfonyl group attached to a nitrogen atom, are well-known for their antibacterial activity. The oxidative addition of sulfonamides to various substrates is a method for synthesizing a variety of nitrogen-containing heterocyclic compounds. benthamscience.com The sulfonation of nitrogen heterocycles is a key strategy for creating new materials and therapeutic agents. mdpi.com

Contextualization of 3-Pentylsulphonyl-1,2,4-triazole within Alkylsulfonyl Triazole Derivatives

This compound belongs to the class of alkylsulfonyl triazole derivatives. In these compounds, an alkyl chain is attached to the sulfonyl group, which in turn is linked to the 1,2,4-triazole ring. The synthesis of such compounds often involves the oxidation of the corresponding alkylthio-1,2,4-triazoles. zsmu.edu.uazsmu.edu.ua For example, 3-alkylsulfonyl-5-R-1,2,4-triazoles can be prepared by oxidizing 5-R-3-alkylthio-1,2,4-triazoles with hydrogen peroxide in acetic acid. zsmu.edu.ua

Research into alkylsulfonyl triazole derivatives has revealed a range of biological activities. Studies have been conducted to investigate the antimicrobial and antifungal properties of 3-alkylsulfonyl-1,2,4-triazoles. csfarmacie.cz Furthermore, 3-alkylsulfonyl-5-amino-1,2,4-triazoles have been synthesized and evaluated as corrosion inhibitors for copper and its alloys. ijcsi.pro The specific nature of the alkyl group can influence the biological efficacy and physical properties of the molecule.

Rationale and Scope of Academic Investigations on this compound

While specific academic investigations on this compound are not readily found, the rationale for its study can be inferred from the known properties of related compounds. The combination of the 1,2,4-triazole ring, a known pharmacophore, with a sulfonyl group suggests potential biological activity. qu.edu.sazsmu.edu.ua The pentyl group, being a moderately long alkyl chain, would confer a degree of lipophilicity to the molecule, which could influence its interaction with biological membranes and receptors.

The scope of potential investigations would likely include the synthesis of the compound, followed by screening for a variety of biological activities. Based on the activities of similar compounds, this could include antimicrobial, antifungal, anticancer, and anti-inflammatory assays. csfarmacie.cznih.govmdpi.com Furthermore, its potential application as a corrosion inhibitor could also be an area of academic interest. ijcsi.pro The synthesis would likely follow established methods for creating alkylsulfonyl triazoles, such as the oxidation of a 3-pentylthio-1,2,4-triazole precursor. zsmu.edu.ua

Table of Biological Activities of Related 1,2,4-Triazole Derivatives

Biological ActivityRelated Compound Class
Anticancer3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives nih.gov
Anti-inflammatoryDiaryl-1,2,4-triazole derivatives mdpi.com
Antimicrobial3-alkylsulfonyl-1,2,4-triazoles csfarmacie.cz
Antifungal3-alkylsulfonyl-1,2,4-triazoles csfarmacie.cz
Corrosion Inhibition3-alkylsulfonyl-5-amino-1,2,4-triazoles ijcsi.pro

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O2S B8532967 3-Pentylsulphonyl-1,2,4-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-pentylsulfonyl-1H-1,2,4-triazole

InChI

InChI=1S/C7H13N3O2S/c1-2-3-4-5-13(11,12)7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10)

InChI Key

NJWDUFHUMRJMJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)C1=NC=NN1

Origin of Product

United States

Advanced Spectroscopic and Analytical Methods for Structural Elucidation of 3 Pentylsulphonyl 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H-NMR and ¹³C-NMR spectra, the precise arrangement of atoms in 3-Pentylsulphonyl-1,2,4-triazole can be determined.

In the ¹H-NMR spectrum, specific proton signals are expected for the pentyl chain and the triazole ring. The triazole C-H proton typically appears as a singlet in the downfield region of the spectrum. The protons of the pentyl group would exhibit characteristic multiplets corresponding to their positions relative to the electron-withdrawing sulfonyl group.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the triazole ring are expected to resonate at distinct chemical shifts. The carbon atoms of the pentyl chain will also show separate signals, with the carbon atom alpha to the sulfonyl group being the most deshielded.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Triazole C-H8.0 - 9.0Singlet
Triazole N-H13.0 - 14.0Broad Singlet
α-CH₂ (to SO₂)3.2 - 3.8Triplet
β-CH₂1.6 - 2.0Multiplet
γ-CH₂1.2 - 1.5Multiplet
δ-CH₂1.2 - 1.5Multiplet
Terminal CH₃0.8 - 1.0Triplet

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Triazole C-3155 - 165
Triazole C-5145 - 155
α-CH₂ (to SO₂)50 - 60
β-CH₂25 - 35
γ-CH₂20 - 30
δ-CH₂20 - 25
Terminal CH₃10 - 15

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds of the triazole ring, the C-H bonds of the pentyl group, and the S=O bonds of the sulfonyl group.

The presence of a broad absorption band in the region of 3100-3300 cm⁻¹ would indicate N-H stretching of the triazole ring. C-H stretching vibrations for the aromatic triazole ring and the aliphatic pentyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The most indicative peaks for the sulfonyl group are the strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are typically observed in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. sapub.orgnih.govresearchgate.netijrpc.comnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Triazole)3100 - 3300Medium, Broad
C-H Stretch (Triazole)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=N Stretch (Triazole Ring)1560 - 1620Medium
C-N Stretch (Triazole Ring)1300 - 1380Medium
SO₂ Asymmetric Stretch1300 - 1350Strong, Sharp
SO₂ Symmetric Stretch1140 - 1160Strong, Sharp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of the molecular ion would likely involve the loss of the pentyl group, the sulfonyl group, or parts of the triazole ring. Common fragmentation pathways for triazoles include the loss of N₂ or HCN. The observation of fragment ions corresponding to these losses would further support the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. sciex.comrsc.org

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment
[M]⁺Molecular Ion
[M - C₅H₁₁]⁺Loss of Pentyl radical
[M - SO₂]⁺Loss of Sulfur Dioxide
[M - C₅H₁₁SO₂]⁺Triazole ring fragment
[C₅H₁₁]⁺Pentyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the electronic transitions within the 1,2,4-triazole (B32235) ring. The heterocyclic ring system contains π electrons that can undergo π → π* transitions. The exact position of the absorption maximum can be influenced by the solvent and the substituents on the triazole ring. zsmu.edu.uanih.govresearchgate.netresearchgate.netrsc.org

Table 5: Expected UV-Vis Absorption for this compound

Transition Type Expected λ_max (nm) Solvent
π → π*200 - 250Ethanol (B145695)/Methanol

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula of this compound (C₇H₁₃N₃O₂S). A close agreement between the experimental and theoretical values provides strong evidence for the confirmation of the empirical and, subsequently, the molecular formula. sapub.orgmdpi.com

Table 6: Theoretical Elemental Composition of this compound

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01784.0738.69
Hydrogen (H)1.011313.136.05
Nitrogen (N)14.01342.0319.35
Oxygen (O)16.00232.0014.73
Sulfur (S)32.07132.0714.77
Total 217.30 100.00

Chemical Reactivity and Functional Transformations of 3 Pentylsulphonyl 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is an inherently π-deficient heterocyclic system. This electron deficiency is further intensified by the potent inductive and mesomeric electron-withdrawing effect of the 3-pentylsulfonyl substituent. Consequently, the carbon atoms of the triazole ring are highly deactivated towards electrophilic attack. Electrophilic substitution, if it occurs, is predicted to take place at the ring nitrogen atoms, which possess higher electron density. nih.gov For instance, protonation of the parent 1H-1,2,4-triazole readily occurs at the N4 position. nih.gov

Conversely, the pronounced electron deficiency at the ring carbons, particularly at the C5 position, renders the triazole core susceptible to nucleophilic attack. While direct nucleophilic substitution of a hydrogen atom (SNAr) is challenging, the introduction of a suitable leaving group at the C5 position would facilitate substitution by a wide range of nucleophiles. This reactivity is analogous to that observed in other electron-poor heterocyclic systems where electron-withdrawing groups activate the ring for nucleophilic aromatic substitution. msu.edu The pentylsulfonyl group makes the C5-H bond more acidic, potentially allowing for deprotonation followed by reaction with an electrophile, or for direct C-H functionalization as discussed in later sections.

Transformations Involving the Pentylsulfonyl Moiety

The pentylsulfonyl group is not merely a passive electronic modulator but can also participate in specific chemical transformations.

One significant reaction is its role as a leaving group. Aryl sulfones can undergo nucleophilic aromatic substitution, and while this is more common for aryl sulfones, the principle can extend to heteroaromatic systems. Under forcing conditions with potent nucleophiles, the entire pentylsulfinate anion could be displaced from the triazole ring.

More contemporary methods involve the reductive cleavage of the C-S bond. Single electron transfer to the sulfonyl group can induce fragmentation, generating a sulfinate anion and a carbon-centered radical. rsc.org In the context of 3-pentylsulphonyl-1,2,4-triazole, this would form a 1,2,4-triazol-3-yl radical, which could then be trapped by various radical acceptors, offering a pathway to novel C-C bond formations at the 3-position.

Furthermore, the sulfonyl group itself can be a target for modification. While the C-S bond is generally robust, reductive methods using strong reducing agents like sodium amalgam or magnesium can cleave the sulfonyl group entirely, providing a route back to an unsubstituted or differently functionalized triazole. rsc.org The reversible nature of sulfonation on some aromatic systems also suggests that under specific hydrolytic conditions (e.g., dilute hot aqueous acid), cleavage of the sulfonyl group could be possible, though this is less common for alkylsulfonyl groups compared to sulfonic acids. wikipedia.org

Reactions Leading to Derivatization of the Triazole Core

Beyond substitution on the ring carbons, derivatization of the triazole core can be readily achieved at the ring nitrogen atoms. The N-H proton of the 1,2,4-triazole ring is acidic (pKa ≈ 10.26 for the parent) and can be easily removed by a base. nih.gov The resulting triazolate anion is a potent nucleophile and can be alkylated, acylated, or arylated.

Alkylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the alkylating agent, base, and solvent system. nih.govnih.gov For example, using sodium ethoxide in ethanol (B145695) as a base tends to favor N1 alkylation, whereas other conditions might yield mixtures. nih.gov This provides a straightforward method to introduce a wide variety of substituents at the nitrogen positions of this compound, significantly altering its steric and electronic properties.

Metalation is another key derivatization strategy. Treatment with reagents like sodium hydroxide (B78521) or silver nitrate (B79036) readily forms the corresponding metal salts, which can serve as precursors for further functionalization. nih.gov

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, and the 1,2,4-triazole moiety is an excellent participant in such reactions, acting both as a directing group and as a substrate.

The 1,2,4-triazole ring can act as a directing group to guide the functionalization of a C-H bond on an adjacent part of the molecule. In a relevant study, the 1,2,4-triazole moiety was shown to be an effective directing group for ruthenium-catalyzed C-H arylation. researchgate.net This strategy typically involves the formation of a cyclometalated intermediate where the metal coordinates to one of the triazole nitrogens and activates a nearby C-H bond (often at an ortho position of an attached aryl group) for coupling with an aryl halide. While this has been more extensively demonstrated with 1,2,3-triazoles, the principle is applicable to 1,2,4-triazoles. rsc.orgnih.govresearchgate.netresearchgate.net The reaction provides an efficient, atom-economical route to biaryl structures.

Table 1: Representative Conditions for Triazole-Directed Ruthenium-Catalyzed C-H Arylation

Catalyst Ligand Base Solvent Temperature (°C) Arylating Agent Yield (%) Ref
[Ru(O2CMes)2(p-cymene)] P(Cy)3 K2CO3 Dioxane 120 Aryl Bromides Moderate to High nih.gov

This table presents generalized conditions from studies on triazole-directed arylations and may require optimization for this compound derivatives.

The C-H bonds on the 1,2,4-triazole ring itself can be functionalized, particularly through palladium catalysis. Direct C-H arylation of the C5 position of substituted triazoles provides a powerful method for synthesizing fully substituted triazoles. beilstein-journals.orglibretexts.org This transformation typically involves a palladium(II) catalyst and couples the triazole directly with an aryl halide. The strong electron-withdrawing nature of the pentylsulfonyl group at C3 would likely facilitate this reaction at the C5 position.

Palladium-catalyzed intramolecular C-H functionalization is another powerful strategy for building fused heterocyclic systems. For instance, a 1,2,4-triazole with an appropriately positioned tether can undergo intramolecular cyclization onto one of its C-H bonds, leading to complex polycyclic structures. researchgate.net Research on related 1,2,3-triazoles has shown that palladium catalysis can efficiently construct fused quinoline (B57606) and dihydroquinoline systems via intramolecular C-H activation at the triazole C5 position. nih.gov

Table 2: Example of Palladium-Catalyzed C-H Arylation of a Triazole Ring

Catalyst Ligand Base Solvent Temperature (°C) Arylating Agent Yield (%) Ref

This table is based on conditions for 1,2,3-triazoles and serves as a starting point for the functionalization of this compound.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The diverse reactivity of this compound makes it an attractive scaffold for generating compound libraries for structure-activity relationship (SAR) studies, particularly in medicinal chemistry where the 1,2,4-triazole nucleus is a known pharmacophore.

A systematic SAR exploration would involve modifications at three primary sites:

The Pentylsulfonyl Moiety: The length and branching of the alkyl chain could be varied (e.g., from methyl to hexyl, introducing branching or cyclopropyl (B3062369) groups) to probe hydrophobic interactions and steric tolerance within a biological target's binding pocket. The sulfonyl group could also be replaced with other functionalities like a sulfoxide (B87167) or sulfide (B99878) to modulate electronic properties and hydrogen bonding capacity.

The Triazole C5 Position: As established, the C5 position is a prime site for functionalization via metal-catalyzed C-H activation. Introducing a range of small to large, and electron-donating to electron-withdrawing aryl or heteroaryl groups at this position would explore how substituents impact target engagement. SAR studies on other triazole-containing compounds have shown that substituents at this position can be crucial for activity. nih.gov

The Triazole Nitrogen (N1 or N4): Alkylation or arylation at the ring nitrogens introduces another vector for modification. This is particularly useful for tuning solubility and metabolic stability, or for introducing specific functionalities that can form key interactions with a biological target. Studies on bis-1,2,4-triazole derivatives have demonstrated that substitution patterns on the triazole rings significantly influence biological activity.

By systematically applying the reactions outlined above—alkylation, C-H functionalization, and modification of the sulfonyl side chain—a diverse library of analogs can be synthesized to map the chemical space around the this compound core and identify key structural features for desired biological activities.

Future Research Directions and Concluding Perspectives on 3 Pentylsulphonyl 1,2,4 Triazole

Development of Novel and Sustainable Synthetic Methodologies

No specific synthetic methodologies for 3-Pentylsulphonyl-1,2,4-triazole have been reported in the available literature.

Integration of Advanced Computational Techniques for Predictive Modeling

There are no published studies detailing the use of computational techniques for the predictive modeling of this compound.

Exploration of Undiscovered Reactivity and Derivatization Pathways

The reactivity and potential derivatization pathways of this compound have not been explored in the current scientific literature.

Interdisciplinary Research for Synergistic Applications in Targeted Fields

There is no information available on any interdisciplinary research or applications specifically involving this compound.

Q & A

Advanced Research Question

  • DFT Calculations : Use B3LYP/6-31G(d,p) to map electron density distributions. The sulfonyl group’s electron-withdrawing effect lowers the HOMO-LUMO gap (~4.5 eV), enhancing reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict cellular uptake .
  • QSAR Models : Correlate electronic parameters (e.g., dipole moment, polar surface area) with bioactivity datasets .

How can researchers validate the purity of synthesized this compound derivatives?

Basic Research Question

  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to achieve baseline separation (purity >98%) .
  • Melting Point Analysis : Sharp melting ranges (±2°C) indicate homogeneity .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

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